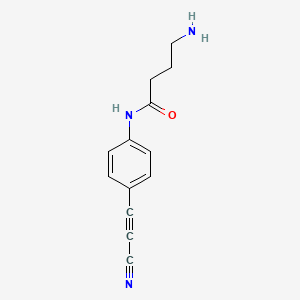

APN-amine

Description

Historical Development and Chemical Context

The development of 3-arylpropiolonitrile chemistry represents a significant advancement in bioconjugation methodology, emerging from the need to overcome critical limitations inherent in traditional maleimide-based approaches. The historical context of this chemical class can be traced to fundamental research investigating electron-deficient alkyne derivatives and their reactivity profiles with nucleophilic biomolecules. Early investigations into propiolonitrile derivatives focused on their synthetic accessibility and unique electronic properties, which distinguished them from conventional alkyne chemistry.

The critical breakthrough in 3-arylpropiolonitrile development occurred when researchers recognized that the combination of nitrile and aryl substituents on the alkyne framework created an exceptionally reactive system toward thiol-containing molecules. This discovery was particularly significant because existing bioconjugation methodologies suffered from stability issues, particularly the tendency of maleimide-cysteine adducts to undergo retro-Michael addition reactions in biological environments. The development of 3-arylpropiolonitrile compounds directly addressed these limitations by providing a chemical platform that forms irreversible, stable conjugates with cysteine residues.

Research published in Bioconjugate Chemistry demonstrated that 3-arylpropiolonitrile compounds exhibit exquisite chemoselectivity for cysteine, surpassing the performance of established cysteine-selective methodologies in comparative studies. These findings were subsequently validated through extensive stability studies in aqueous media, human plasma, and cellular environments, confirming the superior performance characteristics of the 3-arylpropiolonitrile chemical platform. The historical development trajectory of this chemistry reflects a systematic evolution from fundamental organometallic chemistry principles to practical bioconjugation applications with demonstrable clinical relevance.

Nomenclature and Structural Classification

The systematic nomenclature of 3-arylpropiolonitrile amine follows established International Union of Pure and Applied Chemistry conventions while incorporating specific descriptors that reflect the compound's unique structural features. The parent compound belongs to the broader classification of 3-arylpropiolonitriles, which are characterized as electron-deficient alkyne derivatives substituted by two electron-withdrawing groups: a nitrile functionality and an aryl moiety. This dual substitution pattern creates the distinctive electronic environment responsible for the compound's exceptional reactivity profile.

Structural analysis reveals that 3-arylpropiolonitrile amine specifically incorporates an amine functional group, classifying it as a heterobifunctional crosslinker with distinct reactive termini. The molecular formula varies depending on the specific derivative, with the base 3-arylpropiolonitrile amine structure having a molecular formula of C9H6N2 and molecular weight of 142.16 grams per mole. More complex derivatives, such as 3-arylpropiolonitrile-polyethylene glycol4-amine hydrochloride, possess extended molecular formulas reflecting additional functional elements and spacer units.

Table 1: Structural Classification of 3-Arylpropiolonitrile Amine Derivatives

| Compound Variant | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Base 3-arylpropiolonitrile amine | C9H6N2 | 142.16 | Heterobifunctional crosslinker with primary amine |

| 3-arylpropiolonitrile amine hydrochloride | C12H10ClN5 | 259.69 | Hydrochloride salt form with triazole incorporation |

| 3-arylpropiolonitrile-polyethylene glycol4-amine hydrochloride | C20H28ClN3O5 | 425.9 | Extended spacer with polyethylene glycol chain |

The International Union of Pure and Applied Chemistry name for the polyethylene glycol4 derivative is 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[4-(2-cyanoethynyl)phenyl]propanamide hydrochloride, which systematically describes the connectivity and functional group positioning within the molecular framework. This nomenclature system enables precise identification and differentiation between structural variants while maintaining consistency with established chemical naming conventions.

Chemical database entries consistently identify these compounds through standardized molecular descriptors, including International Chemical Identifier strings and Simplified Molecular Input Line Entry System notations that facilitate computational analysis and database searching. The structural classification system for 3-arylpropiolonitrile derivatives emphasizes the electron-deficient nature of the alkyne core and the strategic positioning of electron-withdrawing substituents that define the reactivity characteristics of this chemical class.

Significance in Bioconjugation Chemistry

The significance of 3-arylpropiolonitrile amine in bioconjugation chemistry stems from its ability to address fundamental limitations that have historically constrained the development of stable protein conjugates for therapeutic applications. Traditional bioconjugation approaches, particularly those utilizing maleimide chemistry, suffer from inherent instability issues that compromise the integrity of conjugated biomolecules under physiological conditions. The development of 3-arylpropiolonitrile chemistry represents a paradigm shift toward more robust conjugation methodologies with enhanced stability profiles.

Comparative studies have demonstrated that 3-arylpropiolonitrile-cysteine conjugates exhibit remarkable hydrolytic stability compared to conventional thiol-maleimide adducts. This enhanced stability is particularly critical for antibody-drug conjugate applications, where premature payload release can result in systemic toxicity and reduced therapeutic efficacy. Research conducted using human serum albumin-conjugated therapeutic proteins has shown that 3-arylpropiolonitrile chemistry provides significantly improved in vivo stability compared to maleimide-based approaches.

The mechanistic basis for this enhanced stability relates to the irreversible nature of the thiol-3-arylpropiolonitrile reaction, which forms stable thioether linkages that resist exchange reactions with endogenous thiols such as glutathione. Standard conjugation protocols involve incubation of proteins containing free cysteine residues with 3-arylpropiolonitrile-functionalized probes in phosphate-buffered saline at physiological pH ranges for 2 to 12 hours, followed by optional purification steps using size exclusion chromatography or ultrafiltration.

Table 2: Comparative Performance Characteristics in Bioconjugation Applications

| Parameter | Maleimide Chemistry | 3-Arylpropiolonitrile Chemistry |

|---|---|---|

| Hydrolytic Stability | Limited stability in aqueous environments | Superior stability in aqueous media |

| Plasma Stability | Susceptible to thiol exchange reactions | Resistant to glutathione-mediated cleavage |

| Reaction Selectivity | Moderate selectivity for cysteine | Exquisite chemoselectivity for cysteine |

| Conjugate Homogeneity | Variable due to side reactions | Consistent due to enhanced specificity |

| In Vivo Performance | Compromised by retro-addition reactions | Maintained integrity under physiological conditions |

The practical implications of these performance advantages extend beyond fundamental chemical considerations to encompass critical aspects of drug development and therapeutic protein engineering. Studies evaluating albumin-conjugated urate oxidase have demonstrated that 3-arylpropiolonitrile chemistry enables the preparation of therapeutically relevant protein conjugates with extended circulation times and improved pharmacokinetic profiles. These findings have established 3-arylpropiolonitrile amine as a preferred reagent for applications requiring high selectivity and biological stability.

Differentiation Between 3-Arylpropiolonitrile Amine Compounds and Aminopeptidase N Enzyme

A critical distinction must be established between 3-arylpropiolonitrile amine chemical compounds and the aminopeptidase N enzyme, which shares the acronym but represents an entirely different biological entity with distinct functional characteristics. Aminopeptidase N, also known as membrane alanyl aminopeptidase or CD13, is a zinc-binding metalloproteinase that plays essential roles in peptide metabolism and serves as a cellular receptor for certain viral pathogens. This enzyme is encoded by the ANPEP gene in humans and functions as a type II integral membrane protein located on plasma membranes.

The aminopeptidase N enzyme exhibits a complex molecular architecture comprising a 966 amino acid polypeptide with a small cytoplasmic domain, a hydrophobic membrane anchor region, and a large extracellular domain containing the catalytic site. The enzyme exists as a homodimer of subunits with molecular weights ranging from 140,000 to 150,000 daltons and is heavily glycosylated, with carbohydrate modifications accounting for at least 20 percent of the total protein mass. The catalytic mechanism involves zinc coordination through a characteristic histidine-glutamate-histidine motif that enables hydrolysis of amino acids from the N-terminus of peptide substrates.

In contrast, 3-arylpropiolonitrile amine represents a synthetic chemical reagent designed specifically for bioconjugation applications, with molecular weights typically ranging from 142 to 426 daltons depending on the specific derivative. These compounds function as heterobifunctional crosslinkers rather than enzymatic catalysts and operate through covalent modification of cysteine residues rather than peptide bond hydrolysis. The mechanism of action for 3-arylpropiolonitrile compounds involves nucleophilic addition of cysteine thiols to the electron-deficient alkyne system, resulting in stable thioether bond formation.

Table 3: Comparative Characteristics of 3-Arylpropiolonitrile Amine Compounds versus Aminopeptidase N Enzyme

| Characteristic | 3-Arylpropiolonitrile Amine Compounds | Aminopeptidase N Enzyme |

|---|---|---|

| Molecular Nature | Synthetic chemical reagent | Naturally occurring protein enzyme |

| Molecular Weight | 142-426 daltons | 140,000-150,000 daltons |

| Primary Function | Bioconjugation crosslinker | Peptide hydrolysis catalyst |

| Mechanism of Action | Covalent cysteine modification | Zinc-mediated peptide cleavage |

| Cellular Localization | External reagent application | Membrane-bound ectoenzyme |

| Biological Role | Chemical modification tool | Metabolic enzyme and viral receptor |

The functional distinctions between these entities extend to their respective applications and biological significance. Aminopeptidase N serves essential physiological functions in intestinal peptide digestion, renal tubular processing, and immune system regulation, while also functioning as a receptor for human coronavirus 229E and related pathogens. Conversely, 3-arylpropiolonitrile amine compounds are employed as research tools and therapeutic development reagents for creating stable protein conjugates with applications in drug delivery and diagnostic imaging.

Properties

IUPAC Name |

4-amino-N-[4-(2-cyanoethynyl)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-9-1-3-11-5-7-12(8-6-11)16-13(17)4-2-10-15/h5-8H,2,4,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTVJTXRTMTNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)NC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

APN-amine, also known as APN-NH2, is a heterobifunctional crosslinker that exhibits exquisite chemoselectivity for cysteine. This compound primarily targets cysteine residues in proteins. Cysteine is an amino acid that plays a crucial role in protein structure and function due to its ability to form disulfide bonds.

Mode of Action

This compound interacts with its target, cysteine, through a process known as bioconjugation. The APN group in this compound couples with free thiols, such as those found in cysteine residues, forming a stable linkage. This interaction results in the formation of APN-cysteine conjugates, which are more stable in aqueous media, human plasma, and living cells compared to traditional thiol-maleimide conjugates.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein function. By forming stable linkages with cysteine residues, this compound can alter the structure and function of proteins. This can have downstream effects on various biological processes, including cell growth, proliferation, and differentiation.

Biochemical Analysis

Biochemical Properties

APN-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including aminopeptidase N, which is involved in the hydrolysis of amino acids from the N-terminus of peptide substrates . This compound’s interaction with aminopeptidase N is characterized by its ability to enhance or inhibit the enzyme’s activity, depending on the concentration and environmental conditions. Additionally, this compound interacts with various proteins and biomolecules, influencing their structural conformation and functional properties.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . In immune cells, this compound can modulate cytokine production, thereby influencing immune responses. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on aminopeptidase N, leading to conformational changes that either enhance or inhibit the enzyme’s activity . This binding interaction is crucial for the regulation of peptide hydrolysis and subsequent cellular processes. Additionally, this compound can inhibit or activate other enzymes by interacting with their active sites or regulatory domains. These interactions result in changes in gene expression, as this compound can influence transcription factors and other regulatory proteins.

Biological Activity

Aminopeptidase N (APN), also known as CD13, is a membrane-bound enzyme with significant biological activities, particularly in cancer biology and immune responses. The compound APN-amine, a derivative or inhibitor of APN, has been the subject of various studies aimed at elucidating its biological functions and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings and case studies.

Overview of Aminopeptidase N (APN)

APN is involved in multiple physiological processes, including:

- Peptide Degradation : It plays a crucial role in the terminal digestion of peptides in the intestine.

- Immune Regulation : APN modulates immune responses by processing bioactive peptides.

- Tumor Progression : It is implicated in tumor growth, angiogenesis, and metastasis through its proteolytic activity on various substrates .

This compound acts primarily as an inhibitor of APN, which can lead to several downstream effects:

- Inhibition of Tumor Cell Growth : By inhibiting APN activity, this compound can reduce the proliferation of tumor cells. Studies have shown that certain synthesized APN inhibitors significantly decrease cell viability in various cancer cell lines, including HL-60 and A549 .

- Impact on Angiogenesis : APN is involved in angiogenesis; hence, its inhibition by compounds like this compound may disrupt blood vessel formation in tumors .

Case Studies

- Inhibition Studies : In a study examining the effects of different APN inhibitors, including this compound derivatives, it was found that certain compounds significantly inhibited the enzyme's activity and reduced the viability of tumor cells. For instance, compound 13d showed a notable reduction in cell viability at varying concentrations .

- Structure-Activity Relationship (SAR) : The design and synthesis of cyclic-imide peptidomimetics as APN inhibitors revealed that these compounds share a common pharmacophore with bestatin, a known APN inhibitor. The SAR analysis highlighted that modifications to the chemical structure can enhance inhibitory potency against APN .

Data Table

| Compound | IC50 (μM) | Effect on Cell Viability (%) | Tumor Type |

|---|---|---|---|

| Bestatin | 1.56 | 50% | HL-60 |

| 13d | 74.87 | 30% | HL-60 |

| 13f | 6.26 | 40% | A549 |

| 22f | 7.46 | 35% | ES-2 |

Table I: Inhibitory effects of various compounds on aminopeptidase N activity and tumor cell viability.

Implications for Cancer Therapy

The biological activity of this compound suggests its potential as a therapeutic agent in cancer treatment:

- Targeting Tumor Microenvironment : By inhibiting APN, these compounds may alter the tumor microenvironment favorably for therapeutic intervention.

- Combination Therapies : The use of APN inhibitors alongside other cancer therapies could enhance treatment efficacy by targeting multiple pathways involved in tumor progression and survival .

Scientific Research Applications

Cancer Therapy

APN-amine has garnered attention for its role as an inhibitor of aminopeptidase N (APN), an enzyme implicated in tumor progression and metastasis. Research indicates that inhibiting APN can lead to reduced tumor cell proliferation and enhanced sensitivity to anticancer therapies.

- Mechanism of Action : APN plays a crucial role in peptide degradation and immune modulation. By inhibiting this enzyme, this compound disrupts normal cellular protein turnover, leading to the accumulation of peptides that can trigger apoptosis in cancer cells .

- Clinical Trials : Various derivatives of APN inhibitors have undergone clinical trials for treating myeloid leukemias and solid tumors. Notably, compounds targeting APN have shown promise in enhancing the effectiveness of treatments involving the DR4-ligand TRAIL, which induces tumor cell death .

Biochemical Research

This compound serves as a tool in biochemical studies due to its ability to selectively interact with cysteine residues in proteins. This feature is exploited for bioconjugation applications, allowing researchers to create stable thioether linkages without unwanted side reactions.

- Biochemical Pathways : The interaction of this compound with various enzymes affects cellular signaling pathways such as MAPK/ERK, influencing gene expression and cellular metabolism .

CO2 Capture

Recent research has explored the use of amine-functionalized materials, including those derived from this compound, for carbon dioxide capture. These materials exhibit enhanced adsorption properties due to their unique structural characteristics.

- Synthesis of Adsorbents : The development of amino-pillared nanosheet adsorbents incorporates this compound into layered materials, creating mesoporous structures that enhance CO2 capture efficiency .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations:

The PEG4 linkers in APN-C3-PEG4-Alkyne/Azide enhance solubility and reduce steric hindrance in conjugation reactions, unlike this compound’s compact structure .

Functional Groups: this compound’s cyanoethynyl group enables unique electronic properties, facilitating nucleophilic additions or cycloadditions . The alkyne/azide groups in PEG4 derivatives allow for click chemistry, a feature absent in this compound unless modified .

Applications: this compound’s amino terminus makes it ideal for amide bond formation in drug development, while APN-C3-Biotin is tailored for affinity-based techniques . YMRF-NH₂’s size and complexity suggest roles in targeted drug delivery or receptor-ligand studies .

Stability and Handling :

- All compounds require low-temperature storage, but PEG-containing derivatives may tolerate brief room-temperature exposure due to PEG’s stabilizing effects .

Research Findings and Data

Reactivity and Selectivity:

- This compound’s primary amine group exhibits higher nucleophilicity than secondary/tertiary amines (e.g., in YMRF-NH₂), favoring reactions with electrophiles like NHS esters .

- The cyanoethynyl group in this compound participates in Sonogashira couplings, enabling carbon-carbon bond formation with aryl halides .

Q & A

Q. What are the key synthetic routes for APN-amine, and how can researchers optimize reaction yields?

this compound (4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide) is synthesized via nucleophilic substitution or reductive amination. Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance reductive amination efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Lower temperatures reduce side reactions in cyanoalkyne functionalization .

Yield optimization requires iterative DOE (Design of Experiments) to balance steric and electronic effects .

Q. How should this compound be systematically named according to IUPAC guidelines?

this compound’s IUPAC name derives from its longest carbon chain containing the amine group. Key steps:

Q. What analytical methods are required to detect trace impurities in this compound samples?

EMA guidelines mandate:

- Sensitivity : Limit of Quantification (LoQ) ≤ 10% of the Acceptable Intake (AI) for nitrosamine impurities .

- Techniques : LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) for specificity at trace levels.

- Validation : Cross-check against reference standards and spike-recovery tests to confirm selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reactivity data across studies?

Contradictions arise from solvent polarity, pH, or catalytic conditions. A systematic approach includes:

- Controlled replication : Isolate variables (e.g., oxygen exclusion) to test reproducibility .

- Principal Contradiction Analysis : Identify the dominant factor (e.g., steric hindrance vs. electronic effects) influencing reaction pathways .

- Meta-analysis : Compare datasets using multivariate regression to account for hidden variables .

Q. How can computational chemistry predict this compound’s behavior in PROTAC systems?

- Docking simulations : Model this compound’s binding affinity with E3 ligases using software like AutoDock Vina.

- QM/MM calculations : Study electronic interactions at the amine-cyanoethynyl interface to predict degradation efficiency .

- MD simulations : Assess stability of this compound linker conformations in aqueous environments .

Q. What experimental designs assess this compound’s stability under various conditions?

Q. How to validate selectivity in this compound’s multi-functional reactions?

- Competitive inhibition assays : Introduce structurally similar amines (e.g., benzylamine) to test cross-reactivity.

- Isotopic labeling : Track ¹⁵N-labeled this compound in reaction mixtures via isotopic ratio MS .

- Control experiments : Compare reaction outcomes with and without this compound to identify off-target effects .

Q. What methods quantify this compound’s bioactivity in enzymatic assays?

- Fluorescence polarization : Tag this compound with fluorophores (e.g., FITC) to measure binding kinetics.

- Surface Plasmon Resonance (SPR) : Determine dissociation constants (Kd) in real-time .

- Enzyme inhibition assays : Use IC50 values to correlate structure-activity relationships (SAR) .

Q. How to design cross-disciplinary studies integrating this compound’s material and biological properties?

- Hybrid frameworks : Combine PROTAC linker efficiency (biology) with polymer compatibility (materials science) .

- In situ characterization : Use TEM/SEM to observe this compound’s self-assembly in biocompatible matrices .

- Toxicity profiling : Pair cytotoxicity assays (MTT) with environmental impact assessments (e.g., biodegradability) .

Q. What protocols ensure reproducibility in this compound’s asymmetric synthesis?

- Chiral catalysts : Use (R)-BINAP or Jacobsen’s ligands to control enantioselectivity .

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of enantiomeric excess (EE) .

- Crystallization protocols : Optimize solvent-antisolvent pairs to isolate pure enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.